molecular formula C6H5NO2 B028198 Nicotinic-d4 Acid CAS No. 66148-15-0

Nicotinic-d4 Acid

Cat. No.: B028198
CAS No.: 66148-15-0
M. Wt: 127.13 g/mol
InChI Key: PVNIIMVLHYAWGP-RHQRLBAQSA-N
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Description

Nicotinic-d4 Acid, also known as deuterated nicotinic acid, is a stable isotope-labeled compound. It is a derivative of nicotinic acid, which is a form of vitamin B3. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies .

Mechanism of Action

Target of Action

Nicotinic-d4 Acid, also known as Niacin , is a B vitamin that plays a crucial role in cellular physiology . It primarily targets the GPR109A receptor , which is involved in modulating triglyceride synthesis in the liver and lipolysis in adipose tissue .

Mode of Action

This compound interacts with its targets by inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Biochemical Pathways

This compound affects several biochemical pathways. It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized in the liver and excreted in the urine . The compound’s ADME properties impact its bioavailability, influencing its therapeutic efficacy .

Result of Action

The action of this compound results in several molecular and cellular effects. It decreases lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver . This leads to a decrease in LDL-C levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels . These changes in lipid profiles can help reduce the risk of cardiovascular diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. It’s also worth noting that the compound’s action can be influenced by the individual’s diet, as this compound is a water-soluble vitamin found in some vegetable and animal sources

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinic-d4 Acid can be synthesized through the deuteration of nicotinic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to use deuterated reagents such as deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the integrity of the nicotinic acid structure is maintained .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of deuterated solvents and catalysts is common, and the reaction conditions are carefully controlled to ensure consistent production. The final product is purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Nicotinic-d4 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nicotinic-d4 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of nicotinic acid and its derivatives.

    Biology: Helps in studying metabolic pathways and enzyme kinetics.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of nicotinic acid in the body.

    Industry: Employed in the development of new drugs and in quality control processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in various research applications, providing insights that are not possible with non-deuterated compounds .

Biological Activity

Nicotinic-d4 acid, a deuterated derivative of nicotinic acid (vitamin B3), has garnered attention for its potential biological activities and applications in scientific research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its implications in metabolic processes, particularly focusing on its role as a precursor to essential coenzymes.

Chemical Structure and Properties

This compound is characterized by the replacement of hydrogen atoms with deuterium atoms at specific positions in the nicotinic acid structure. Its molecular formula is C6H4D4NO2\text{C}_6\text{H}_4\text{D}_4\text{N}\text{O}_2, with a molecular weight of 127.13 g/mol. The incorporation of deuterium allows for enhanced tracking in mass spectrometry and other analytical techniques, making it a valuable tool in metabolic studies.

Biological Functions

This compound exhibits biological activities similar to those of its non-deuterated counterpart, nicotinic acid. Key functions include:

  • Precursor Role : It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular metabolism, energy production, and DNA repair .
  • Metabolic Pathways : Research indicates that isotopically labeled compounds like this compound can be utilized in pharmacokinetic studies to track metabolic pathways with high precision .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Lipid Metabolism : Similar to nicotinic acid, this compound influences lipid metabolism by decreasing plasma free fatty acid levels and reducing triglyceride (TG) synthesis in the liver. This results in altered levels of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol .
  • Cell Signaling : The compound interacts with G protein-coupled receptors, specifically GPR109A (HM74A), which mediates its vascular effects and contributes to its lipid-modulating properties .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Pharmacokinetic Studies : Isotope labeling with deuterium has been shown to enhance the tracking of metabolic processes involving NAD synthesis. For instance, studies using cell cultures have demonstrated that this compound effectively increases NAD levels, which is associated with improved cellular functions .
  • Clinical Implications : Clinical trials investigating the effects of nicotinic acid on dyslipidemia have highlighted its ability to raise HDL cholesterol levels while lowering LDL cholesterol. Similar effects are anticipated with this compound due to its structural similarity .
  • In Vitro Studies : In hepatocyte models, this compound has shown potential in inhibiting diacylglycerol acyl transferase 2, leading to decreased hepatic VLDL synthesis . This suggests that this compound may have therapeutic implications for managing dyslipidemia.

Comparative Analysis

The following table summarizes the similarities and differences between this compound and other related compounds:

CompoundStructure SimilarityUnique Features
Nicotinic AcidHighPrecursor to NAD+, widely studied for lipid metabolism
NicotinamideModerateFunctions similarly but lacks ribose structure
Nicotinamide RibosideHighDirectly converted to NAD+ without additional steps
Nicotinic Acid-d4 RibosideHighDeuterated form allowing precise tracking

Properties

IUPAC Name

2,4,5,6-tetradeuteriopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480080
Record name Nicotinic-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-15-0
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinic-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of developing a robust analytical method like LC-MS/MS for compounds like Nicotinic-d4 Acid?

A1: Developing a sensitive and specific analytical method is crucial for any compound intended for use in research or clinical settings, including deuterated forms like this compound. Here's why:

  • Method Validation: The researchers emphasize the negligible matrix effect of their developed method [, ]. Method validation ensures accuracy, precision, specificity, and reliability of the analytical data. This is crucial for regulatory compliance and ensuring the quality of research findings.

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